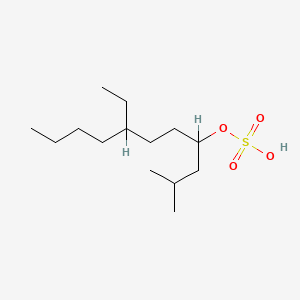
Tetradecyl hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl sulfonic acid is an alkyl sulfate that is the mono-7-ethyl-2-methylundecan-4-yl ester of sulfuric acid. It is a conjugate base of a tetradecyl sulfate.
Sodium tetradecyl sulfate is an anionic surface-active agent which is used for its wetting properties in the industry and is also used in medicine as a blood vessel irritant and sclerosing agent for hemorrhoids and varicose veins. Sodium tetradecyl sulfate has been widely used since the 1950s, and in 1978 the first successful report of injecting a 1% solution into spider angiomas in 144 patients was made. Also noted was an unspecified number of episodes of epidermal necrosis without significant long-term effects and a 30% incidence of post-sclerosis pigmentation that resolved within a few months.
Scientific Research Applications
Application in Hemangioma Treatment
Tetradecyl hydrogen sulfate, particularly in its sodium form (sodium tetradecyl sulfate), has been effectively used in treating difficult hemangiomas not amenable to surgery. It's injected intralesionally in small doses, resulting in modest to striking improvement with minimal complications (Woods, 1987).
Chemical Structure Analysis
Research on the macrocyclic tetraamide derived from isophthaloyl dichloride and diethylenetriamine showed high affinities for sulfate ions, including tetradecyl sulfate. Crystallographic findings revealed an unusual sandwich complex, indicating its unique chemical interactions (Hossain et al., 2001).
Clinical Uses Review
A comprehensive review of sodium tetradecyl sulfate's clinical applications revealed its effectiveness in various conditions beyond varicose veins, including hemangioma, pyogenic granuloma, and others. However, the efficacy varies, and side effects range from mild to severe (Jenkinson et al., 2017).
Patent Analysis in Medicine
Patent analysis of sodium tetradecyl sulfate, a widely used synthetic surfactant in medicine, highlights its inventive and patented applications. The analysis provides insights into its utility across various medical applications (Fatimi, 2022).
Hemangiomas and Venous Malformations Treatment in Pediatrics
Sodium tetradecyl sulfate has been used successfully for treating symptomatic hemangiomas and venous malformations in infants, children, and young adults. Its use, either alone or before surgery, was beneficial in the majority of patients, with only minor complications in some cases (O'Donovan et al., 1997).
Electrochemical Behavior in Lead Acid Battery
A study explored the effects of tetrabutyl ammonium hydrogen sulfate (with similar properties to tetradecyl sulfate) in lead acid batteries. It showed that increasing its concentration in electrolytes influenced hydrogen and oxygen overpotential and altered the crystalline structure of PbSO4 layer (Rezaei & Taki, 2008).
properties
CAS RN |
300-52-7 |
|---|---|
Product Name |
Tetradecyl hydrogen sulfate (ester) |
Molecular Formula |
C14H30O4S |
Molecular Weight |
294.45 g/mol |
IUPAC Name |
(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |
InChI Key |
GROJOWHVXQYQGN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
melting_point |
199 |
Other CAS RN |
300-52-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




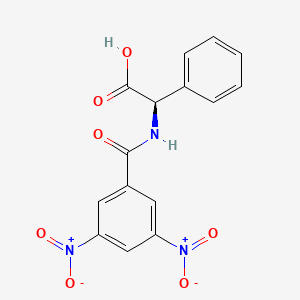


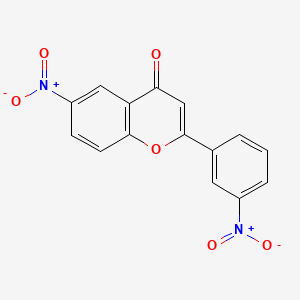
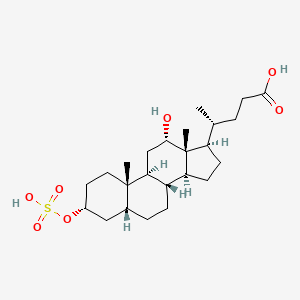
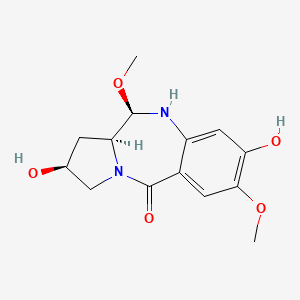
![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
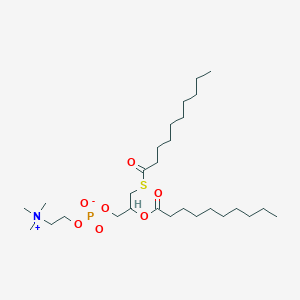
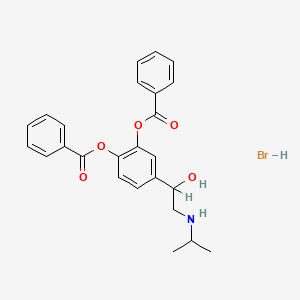

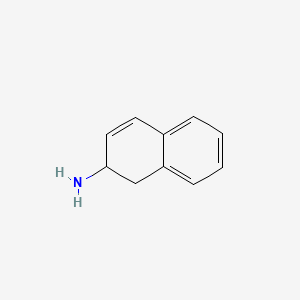
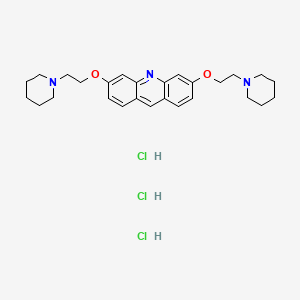
![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)